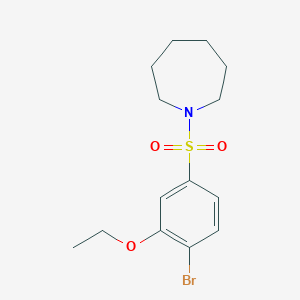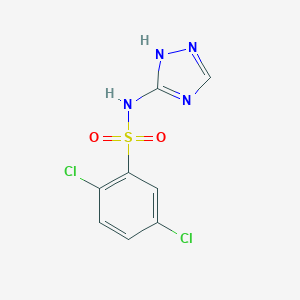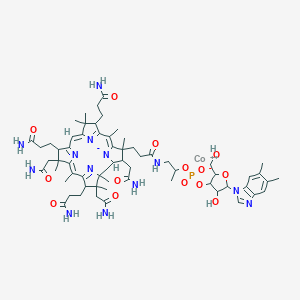
5-Phenyl-3-penten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-3-penten-2-one is a chemical compound that belongs to the family of chalcones. It is a yellowish crystalline solid that has a characteristic odor. This compound has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-Phenyl-3-penten-2-one is not fully understood. However, it is believed to exert its effects through various mechanisms. In the case of its anti-inflammatory activity, it has been shown to inhibit the production of inflammatory cytokines and enzymes. It also inhibits the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the inflammatory response.
In the case of its antioxidant activity, it has been shown to scavenge free radicals and protect cells from oxidative damage. It also enhances the activity of endogenous antioxidant enzymes.
Effets Biochimiques Et Physiologiques
5-Phenyl-3-penten-2-one has been shown to have various biochemical and physiological effects. In the case of its anti-inflammatory activity, it has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
In the case of its insecticidal and fungicidal properties, it has been shown to be effective against various pests and pathogens. It has also been shown to have a low toxicity profile, making it a potential natural pesticide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Phenyl-3-penten-2-one is its potential as a natural pesticide. It has been shown to be effective against various pests and pathogens, making it a potential alternative to synthetic pesticides. It also has a low toxicity profile, making it safe for use in the environment.
One of the limitations of 5-Phenyl-3-penten-2-one is its limited solubility in water. This can make it difficult to use in some lab experiments. It also has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on 5-Phenyl-3-penten-2-one. One area of research is its potential as a natural pesticide. Further studies are needed to determine its effectiveness against various pests and pathogens under different environmental conditions.
Another area of research is its potential as a chemotherapeutic agent. Further studies are needed to determine its efficacy and safety in treating various types of cancer.
Conclusion
In conclusion, 5-Phenyl-3-penten-2-one is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Méthodes De Synthèse
The synthesis of 5-Phenyl-3-penten-2-one can be achieved through various methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base catalyst. The resulting product is 5-Phenyl-3-penten-2-one.
Applications De Recherche Scientifique
5-Phenyl-3-penten-2-one has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its potential use as a chemotherapeutic agent.
In the field of agriculture, 5-Phenyl-3-penten-2-one has been investigated for its potential use as a natural pesticide. It has been shown to have insecticidal and fungicidal properties against various pests and pathogens.
Propriétés
Numéro CAS |
10521-97-8 |
|---|---|
Nom du produit |
5-Phenyl-3-penten-2-one |
Formule moléculaire |
C12H11NO3S |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
5-phenylpent-3-en-2-one |
InChI |
InChI=1S/C11H12O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-8H,9H2,1H3 |
Clé InChI |
FBDLPZQWOVGYJU-UHFFFAOYSA-N |
SMILES |
CC(=O)C=CCC1=CC=CC=C1 |
SMILES canonique |
CC(=O)C=CCC1=CC=CC=C1 |
Synonymes |
5-Phenyl-3-penten-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)






![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)



